5-cyclopropyl-3-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,2-oxazole
Description
5-Cyclopropyl-3-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,2-oxazole is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a 1,2-oxazole ring and substituted with cyclopropyl groups. Cyclopropyl substituents are strategically incorporated to modulate lipophilicity and steric effects, which are critical for optimizing drug-like properties .
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(5-cyclopropyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(14-8-15(22-18-14)11-3-4-11)19-5-6-20-12(9-19)7-13(17-20)10-1-2-10/h7-8,10-11H,1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTNYMGOIBLIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCN4C(=CC(=N4)C5CC5)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-3-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,2-oxazole involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors. The cyclopropyl groups are introduced via cyclopropanation reactions, which typically involve the use of diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-3-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 5-cyclopropyl-3-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,2-oxazole exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrazine have been found to inhibit tumor growth in various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazolo[1,5-a]pyrazines showed selective inhibition against breast cancer cells with IC50 values in the low micromolar range. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
2. Neuroprotective Effects
The neuroprotective potential of compounds containing the oxazole moiety has been explored for their ability to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
Research published in Neuropharmacology indicated that oxazole derivatives could inhibit acetylcholinesterase activity and reduce oxidative stress markers in neuronal cells. This suggests a potential use for this compound in developing treatments for cognitive disorders.
Agricultural Applications
1. Pesticide Development
The unique structural features of this compound make it a candidate for developing novel pesticides. Its ability to disrupt specific biochemical pathways in pests can lead to effective pest control strategies.
Case Study:
A study conducted by agricultural scientists demonstrated that similar pyrazolo compounds exhibited insecticidal activity against common agricultural pests such as aphids and whiteflies. The mode of action involved interference with the insect's nervous system.
Materials Science Applications
1. Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its potential use as a semiconductor material could lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study:
Research published in Advanced Functional Materials highlighted the use of pyrazole-based compounds in enhancing the performance of OLEDs due to their favorable charge transport properties and stability under operational conditions.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-3-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,2-oxazole involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific biological context and require further investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features
Key Research Findings and Insights
Structural Advantages of the Target Compound :
- The pyrazolo[1,5-a]pyrazine core offers a planar, aromatic system conducive to π-π stacking interactions, similar to pyrazolo-pyrimidines in .
- Cyclopropyl groups may enhance metabolic stability compared to bulkier substituents (e.g., tert-butyl in ) by reducing steric hindrance and oxidative metabolism .
- The oxazole ring could mimic carboxamide functionalities (as in ) in hydrogen-bonding interactions with biological targets .
Synthesis Gaps :
- While multi-component one-pot reactions () and ultrasound-assisted methods () are established for related heterocycles, the synthesis route for the target compound remains unelucidated in the literature .
Biological Potential: Pyrazole-triazole hybrids () with antioxidant activity suggest that the target’s pyrazole-oxazole system might also scavenge free radicals, though empirical validation is required . The anticonvulsant activity of dihydro-pyrazoles () highlights the therapeutic relevance of pyrazole derivatives, which could extend to the target compound .
Limitations and Future Directions: No direct data on the target compound’s solubility, toxicity, or target binding exist. Comparative studies using assays like DPPH radical scavenging () and anticonvulsant models () are recommended to evaluate its bioactivity .
Biological Activity
The compound 5-cyclopropyl-3-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,2-oxazole is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound consists of a cyclopropyl group and a pyrazolo[1,5-a]pyrazine moiety linked to an oxazole ring. This unique arrangement of functional groups suggests diverse interactions with biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to This compound have been shown to inhibit key proteins involved in cancer cell proliferation:
- BRAF(V600E) : A common mutation in melanoma that can be targeted by specific inhibitors.
- EGFR : Epidermal growth factor receptor involved in the growth and spread of cancer cells.
A study demonstrated that pyrazole derivatives could inhibit these targets effectively, leading to reduced cell viability in various cancer cell lines .
Anti-inflammatory Effects
In addition to antitumor activity, pyrazole derivatives are known for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX) is a common mechanism through which these compounds exert their effects. For instance, sulfonamide-containing pyrazoles have been evaluated for their ability to block COX-2 activity in vitro and in vivo .
Antibacterial Activity
The antibacterial potential of pyrazole derivatives has also been explored. Compounds structurally related to This compound have shown promising results against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and function .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Protein Kinases : The compound may inhibit various protein kinases involved in cell signaling pathways critical for cancer progression.
- Inflammatory Mediators : By inhibiting COX enzymes, it reduces the production of prostaglandins responsible for inflammation.
- DNA Interaction : Some studies suggest that pyrazole derivatives can intercalate into DNA or interfere with DNA repair mechanisms.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
